molecular formula C9H11NO2 B13829168 3-Isopropyl-4-nitroso-phenol

3-Isopropyl-4-nitroso-phenol

Cat. No.: B13829168
M. Wt: 165.19 g/mol
InChI Key: CBFNVMRJXHRYSY-UHFFFAOYSA-N
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Description

3-Isopropyl-4-nitroso-phenol is a phenolic compound featuring an isopropyl group at the 3-position and a nitroso (-NO) group at the 4-position of the aromatic ring. Its molecular formula is inferred to be C₉H₁₁NO₂, with a molecular weight of approximately 165 g/mol. The nitroso group introduces unique reactivity, enabling applications in coordination chemistry (e.g., ligand synthesis) and as an intermediate in organic reactions such as electrophilic substitutions or cycloadditions. Its stability may be influenced by the nitroso group’s tendency to dimerize or undergo redox reactions under light or heat .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-nitroso-3-propan-2-ylphenol

InChI

InChI=1S/C9H11NO2/c1-6(2)8-5-7(11)3-4-9(8)10-12/h3-6,11H,1-2H3

InChI Key

CBFNVMRJXHRYSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-nitroso-phenol can be achieved through several methods. One common approach involves the nitration of 3-isopropylphenol followed by reduction to form the nitroso derivative. The nitration reaction typically requires concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be carried out using reagents such as sodium dithionite or zinc in acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-4-nitroso-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Isopropyl-4-nitroso-phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. The nitroso group can interact with biological molecules, providing insights into various biochemical pathways .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its derivatives may exhibit antimicrobial or anticancer properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-nitroso-phenol involves its interaction with molecular targets through its nitroso and phenolic groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 3-Isopropyl-4-nitroso-phenol with structurally or functionally related compounds is provided below, highlighting differences in substituents, molecular properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Physical State Applications Key Differences References
This compound C₉H₁₁NO₂ ~165 3-Isopropyl, 4-Nitroso Phenol, Nitroso Solid (inferred) Organic synthesis, ligand chemistry Unique nitroso group
3-Methyl-4-isopropylphenol C₁₀H₁₄O 150.22 3-Methyl, 4-Isopropyl Phenol Solid Industrial intermediates, fragrances Methyl vs. nitroso group
3-Methyl-4-nitrophenol C₇H₇NO₃ 153.13 3-Methyl, 4-Nitro Phenol, Nitro Not provided Environmental analysis standards Nitro group (stable, EWG*)
4-Nitrophenol C₆H₅NO₃ 139.1 4-Nitro Phenol, Nitro Solid pH indicators, analytical chemistry Simpler structure, no isopropyl
4-Isopropyl-3-methylphenol C₁₀H₁₄O 150.22 4-Isopropyl, 3-Methyl Phenol Solid (>99% purity) Chemical synthesis, disinfectants Positional isomer of
3-Chloro-4-isopropylphenol C₉H₁₁ClO ~170.45 3-Chloro, 4-Isopropyl Phenol, Chloro Not provided Antimicrobial agents Chloro substituent (leaving group)
4-(3-Methyl-2-butenoxy)-iso-nitroso-acetophenone C₁₃H₁₅NO₃ ~233.27 Nitroso, ether, methyl Phenol, Nitroso, Ketone Not provided Research (specialized synthesis) Complex structure, ether linkage

*EWG: Electron-withdrawing group

Key Findings from Comparative Analysis

Functional Group Reactivity: Nitroso vs. Nitro: The nitroso group in this compound enhances electrophilicity and participation in coordination chemistry compared to the electron-withdrawing nitro group in 3-Methyl-4-nitrophenol. However, nitroso derivatives are less stable and may dimerize or oxidize under ambient conditions . Chloro vs. Nitroso: Chlorine in 3-Chloro-4-isopropylphenol acts as a leaving group, enabling nucleophilic substitutions, whereas the nitroso group facilitates electrophilic reactions .

Substituent Position Effects: Positional isomers like 3-Methyl-4-isopropylphenol and 4-Isopropyl-3-methylphenol exhibit identical molecular weights but differ in steric and electronic properties due to substituent arrangement, impacting solubility and industrial applications .

Applications: Nitroso derivatives are niche intermediates in organic synthesis, whereas nitrophenols (e.g., 4-Nitrophenol) are widely used as analytical standards due to their stability . Isopropyl/methyl-substituted phenols (e.g., 4-Isopropyl-3-methylphenol) find roles in disinfectants and fragrances, leveraging their volatility and antimicrobial properties .

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